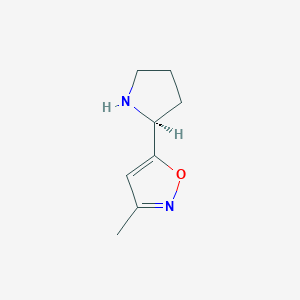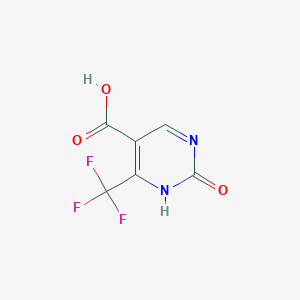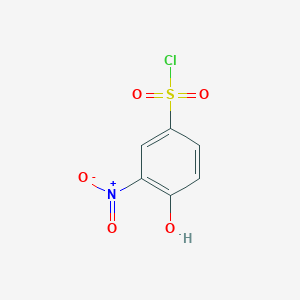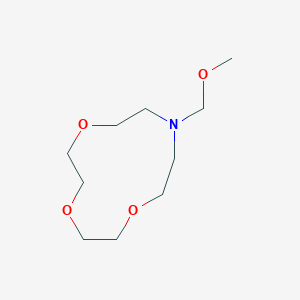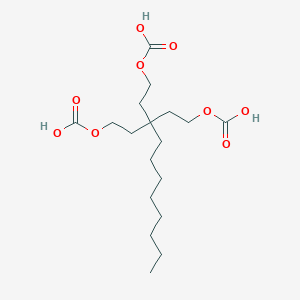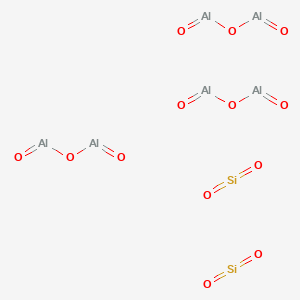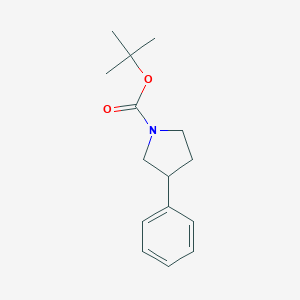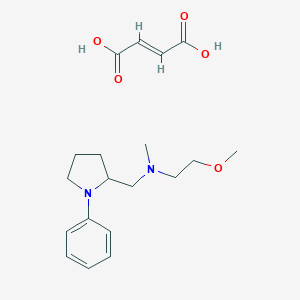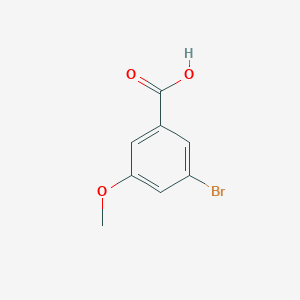
Osmanthuside I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osmanthuside I is a natural compound that is found in the Osmanthus fragrans plant, also known as sweet osmanthus. This compound has been attracting attention from the scientific community due to its potential health benefits. In
Mécanisme D'action
The mechanism of action of Osmanthuside I is not fully understood, but it is believed to be due to its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This can help reduce oxidative stress and inflammation, which are major contributors to various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress in the brain. It can also protect the liver by reducing inflammation and oxidative stress. Additionally, it can reduce the risk of cardiovascular disease by improving lipid metabolism and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Osmanthuside I in lab experiments is that it is a natural compound, which makes it safer and more biocompatible than synthetic compounds. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on Osmanthuside I. One area of interest is its potential as a natural antioxidant and anti-inflammatory agent. Another area is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
In conclusion, this compound is a natural compound found in the Osmanthus fragrans plant that has potential health benefits. It can be synthesized through various methods and has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Its mechanism of action is not fully understood, but it is believed to be due to its antioxidant and anti-inflammatory properties. Future research on this compound could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
Osmanthuside I can be synthesized through various methods, including extraction from the Osmanthus fragrans plant, chemical synthesis, and biotransformation. The most common method is the extraction from the plant, which involves the use of solvents and chromatography to isolate the compound. Chemical synthesis and biotransformation methods are more complex and require specialized knowledge and techniques.
Applications De Recherche Scientifique
Osmanthuside I has been studied extensively for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Studies have also shown that it can improve cognitive function, protect the liver, and reduce the risk of cardiovascular disease.
Propriétés
Numéro CAS |
149155-71-5 |
|---|---|
Formule moléculaire |
C28H34O13 |
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
[3,4-dihydroxy-5-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]oxolan-3-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H34O13/c29-18-6-1-16(2-7-18)5-10-21(31)39-14-28(36)15-40-27(25(28)35)38-13-20-22(32)23(33)24(34)26(41-20)37-12-11-17-3-8-19(30)9-4-17/h1-10,20,22-27,29-30,32-36H,11-15H2/b10-5+ |
Clé InChI |
IGGZLIGWWTVKMJ-BJMVGYQFSA-N |
SMILES isomérique |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(COC(=O)/C=C/C4=CC=C(C=C4)O)O |
SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O |
SMILES canonique |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O |
Synonymes |
2-(4-hydroxyphenyl)ethyl 5-O-trans-p-coumaroyl-beta-D-apiosyl(1-6)-beta-D-glucopyranoside osmanthuside I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



